RO-0335
Overview
Description
Depulfavirine is a novel and potent diphenylether non-nucleoside reverse transcriptase inhibitor (NNRTI). It is primarily used in the treatment of human immunodeficiency virus (HIV) infections. Depulfavirine inhibits the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Depulfavirine is synthesized through a series of chemical reactions involving diphenylether derivatives.
Industrial Production Methods
The industrial production of depulfavirine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Depulfavirine undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of depulfavirine include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from these reactions are various derivatives of depulfavirine, each with specific inhibitory properties against reverse transcriptase .
Scientific Research Applications
Depulfavirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diphenylether derivatives and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used in the treatment of HIV infections, with ongoing research into its potential use in other viral infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Depulfavirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the virus’s replication cycle. By binding to the reverse transcriptase enzyme, depulfavirine prevents the synthesis of viral DNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Elsulfavirine: Another NNRTI used in the treatment of HIV infections.
Delavirdine: A potent NNRTI with a similar mechanism of action
Uniqueness
Depulfavirine is unique due to its high potency and selectivity for the reverse transcriptase enzyme. It has shown superior antiviral activity compared to other NNRTIs and retains activity against a large number of NNRTI-resistant clinical isolates .
Properties
IUPAC Name |
2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUICLVCQQMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867365-76-2 | |
Record name | VM-1500A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Depulfavirine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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